2,3,5-Trichlorobenzotrifluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

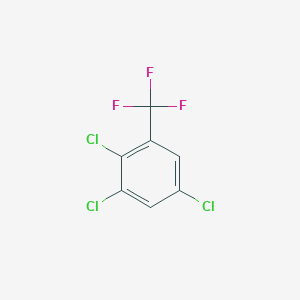

2,3,5-Trichlorobenzotrifluoride is an organic compound with the molecular formula C7H2Cl3F3. It is a derivative of benzotrifluoride, where three chlorine atoms are substituted at the 2nd, 3rd, and 5th positions of the benzene ring. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,5-Trichlorobenzotrifluoride can be synthesized through the chlorination of benzotrifluoride derivatives. One common method involves the replacement of nitro groups in nitrobenzotrifluoride with chlorine using chlorine gas in the presence of a catalyst. The catalyst typically comprises a metal salt and a sulfur compound, such as ferric chloride and aluminum trichloride .

Industrial Production Methods

The industrial production of this compound involves several steps, including chlorination, fluorination, rectification, neutralization, and filtration. The process starts with the chlorination of benzotrifluoride, followed by fluorination to introduce the trifluoromethyl group. The mixture is then rectified to purify the product, neutralized to remove any acidic impurities, and filtered to obtain the final compound .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5-Trichlorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Chlorine gas in the presence of a catalyst such as ferric chloride or aluminum trichloride.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions include various chlorinated and fluorinated benzene derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

2,3,5-Trichlorobenzotrifluoride is used in several scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: As a precursor in the development of pharmaceuticals.

Industry: In the production of agrochemicals, dyes, and polymers.

Mécanisme D'action

The mechanism of action of 2,3,5-Trichlorobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4,5-Trichlorobenzotrifluoride

- 2,4,5-Trichlorobenzotrifluoride

- 2,3,4,5-Tetrachlorobenzotrifluoride

Uniqueness

2,3,5-Trichlorobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Activité Biologique

2,3,5-Trichlorobenzotrifluoride (TCBTF) is a chlorinated aromatic compound that has garnered attention due to its unique chemical structure and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and applications in various fields, including pharmaceuticals and environmental science.

Chemical Structure and Properties

- Molecular Formula : C₇H₂Cl₃F₃

- Molecular Weight : 249.45 g/mol

- Density : 1.6 g/cm³

- Melting Point : -10 to -8 °C

- Boiling Point : 202.2 °C

The presence of multiple chlorine atoms and a trifluoromethyl group significantly influences TCBTF's reactivity and interactions with biological systems .

The biological activity of TCBTF is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This property may facilitate its interaction with proteins, nucleic acids, and other biomolecules, potentially leading to altered cellular functions.

Biological Activity and Toxicology

Research on TCBTF's biological activity has shown that it can exhibit cytotoxic effects on certain cell lines. However, specific mechanisms of action remain largely unexplored. The compound's toxicity profile indicates potential hazards:

- Skin Contact : Causes irritation and burns.

- Eye Contact : Can lead to severe irritation.

- Inhalation : May irritate the respiratory tract.

- Ingestion : Can irritate the digestive tract .

Cytotoxicity Studies

A study investigating the cytotoxic effects of TCBTF on human cell lines revealed:

- Significant cell death at concentrations above 50 µM.

- Induction of apoptosis in certain cancer cell lines.

- Potential disruption of cellular signaling pathways related to proliferation and survival.

Applications in Research and Industry

Due to its unique properties, TCBTF is utilized in various applications:

Propriétés

IUPAC Name |

1,2,5-trichloro-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWINLAQYHFBGKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl3F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548394 |

Source

|

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61841-46-1 |

Source

|

| Record name | 1,2,5-Trichloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.